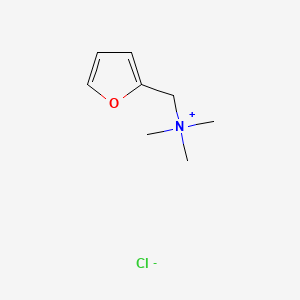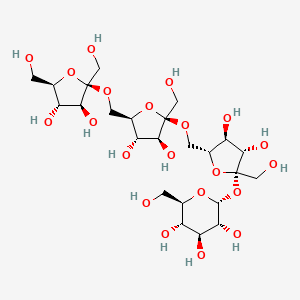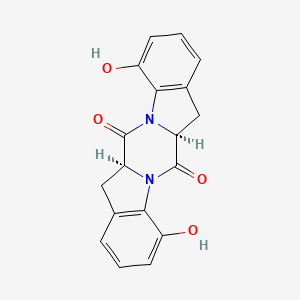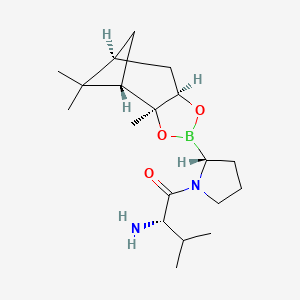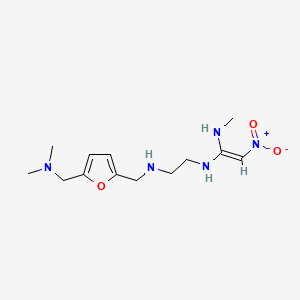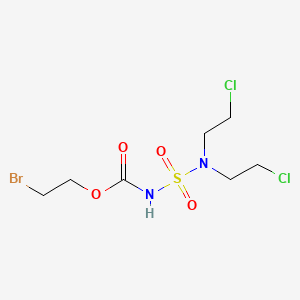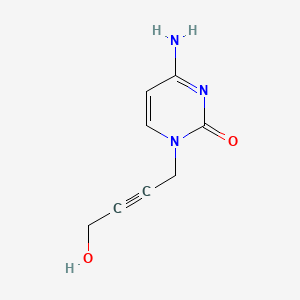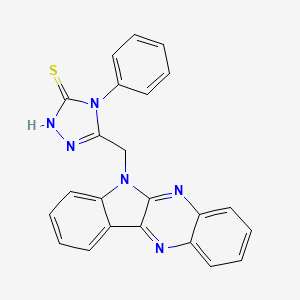
1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl- is a complex organic compound with a molecular formula of C24H18N6OS . This compound is notable for its unique structure, which combines a triazole ring with an indoloquinoxaline moiety and a phenyl group. Such a structure endows the compound with interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl- typically involves multi-step organic reactions. The process often starts with the preparation of the triazole ring, followed by the introduction of the indoloquinoxaline moiety and the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of raw materials, reaction conditions, and purification methods are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The phenyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield sulfonic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, and other biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-1,3,4-Triazole-2-thiol, 1-(4-bromophenyl)-5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-
- 1H-1,3,4-Triazole-2-thiol, 1-(4-methoxyphenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-
Uniqueness
Compared to similar compounds, 1H-1,3,4-Triazole-2-thiol, 5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-phenyl- stands out due to its specific substitution pattern and the presence of the indoloquinoxaline moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
116989-68-5 |
|---|---|
Molecular Formula |
C23H16N6S |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-(indolo[3,2-b]quinoxalin-6-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H16N6S/c30-23-27-26-20(29(23)15-8-2-1-3-9-15)14-28-19-13-7-4-10-16(19)21-22(28)25-18-12-6-5-11-17(18)24-21/h1-13H,14H2,(H,27,30) |
InChI Key |
KZZCZDBYWVKXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


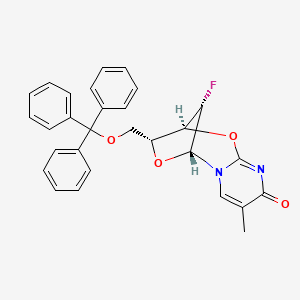
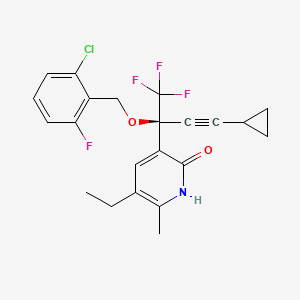
![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
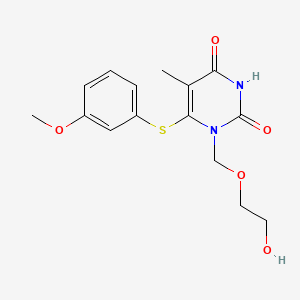
![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
